molecular formula C15H14FNO3S B2798741 (E)-N-(2-Fluoro-4-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide CAS No. 1798399-61-7

(E)-N-(2-Fluoro-4-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide

Cat. No. B2798741
CAS RN: 1798399-61-7
M. Wt: 307.34
InChI Key: LPXKLAJTHUQIKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-Fluoro-4-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide, also known as FMU-139, is a chemical compound that has gained attention in the scientific community due to its potential application in the field of cancer research. FMU-139 is a sulfonamide derivative that has been synthesized through a multi-step process, and it has been found to exhibit promising anticancer activity in vitro.

Scientific Research Applications

Fluorescence Studies for Zinc(II) Detection

One notable application is in the development of fluorophores for detecting Zinc(II) ions. Coleman, May, and Lincoln (2010) synthesized a specific fluorophore for Zn2+ detection, comparing its properties with similar compounds for potential use in biochemical assays and research focusing on intracellular Zn2+ concentrations Australian Journal of Chemistry, Coleman et al., 2010.

Endothelin Receptor Antagonism

Harada et al. (2001) explored derivatives of ethenesulfonamide for their selectivity and activity as endothelin (ET) receptor antagonists, identifying modifications that enhance oral activity and selectivity towards the ET(A) receptor. This research contributes to the understanding of endothelin receptor antagonism, potentially offering insights into new therapeutic agents for cardiovascular diseases Bioorganic & Medicinal Chemistry, Harada et al., 2001.

Anticancer Activity

A series of (E)-N-aryl-2-arylethenesulfonamides synthesized by Reddy et al. (2013) showed potent cytotoxicity against a spectrum of cancer cell lines, indicating their potential as anticancer agents. Their study provides a foundation for further development of these compounds in cancer therapy Journal of Medicinal Chemistry, Reddy et al., 2013.

Antimicrobial Properties

Amole, Bello, and Oyewale (2019) synthesized fluorinated chalcones with significant antibacterial activity against a range of pathogenic bacteria, including Methicillin-resistant S. aureus (MRSA). This research highlights the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial agents Chemistry Africa, Amole et al., 2019.

Safety and Hazards

Harmful by inhalation, skin contact, and ingestion. Refer to safety precautions in the MSDS .

properties

IUPAC Name

(E)-N-(2-fluoro-4-hydroxyphenyl)-2-(4-methylphenyl)ethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3S/c1-11-2-4-12(5-3-11)8-9-21(19,20)17-15-7-6-13(18)10-14(15)16/h2-10,17-18H,1H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXKLAJTHUQIKG-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluoro-4-hydroxyphenyl)-2-(4-methylphenyl)ethene-1-sulfonamide

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